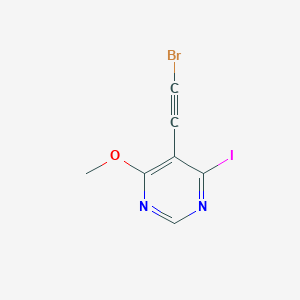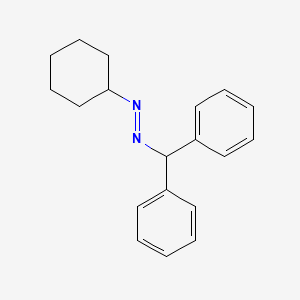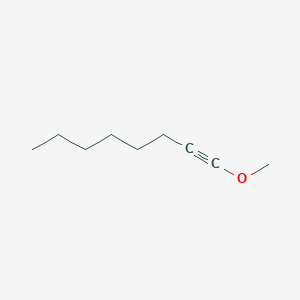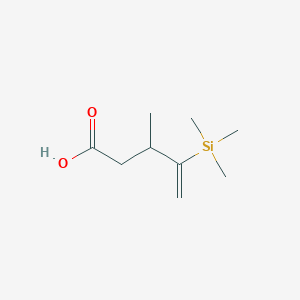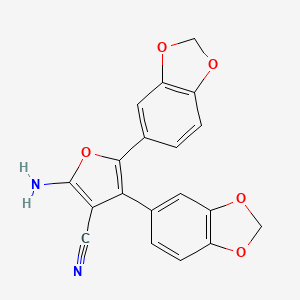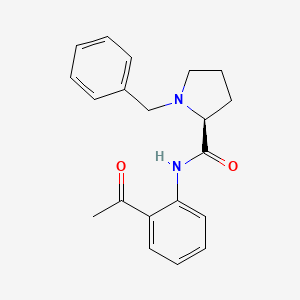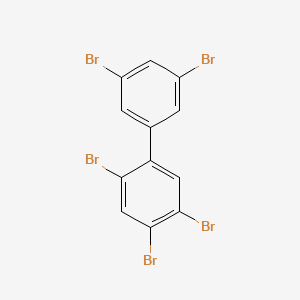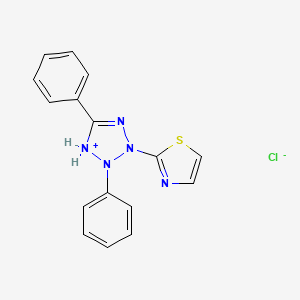
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that features a unique combination of phenyl, thiazole, and tetrazolium groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-1,3,4-thiadiazole with hydrazine hydrate, followed by treatment with thionyl chloride to form the desired tetrazolium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced tetrazolium derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
2,5-Diphenyl-1,3,4-thiadiazole: Shares the phenyl and thiadiazole groups but lacks the tetrazolium moiety.
3-(1,3-Thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride: Similar structure but without the diphenyl groups.
Uniqueness: 2,5-Diphenyl-3-(1,3-thiazol-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the combination of phenyl, thiazole, and tetrazolium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81524-68-7 |
|---|---|
分子式 |
C16H14ClN5S |
分子量 |
343.8 g/mol |
IUPAC名 |
2-(2,5-diphenyl-1H-tetrazol-1-ium-3-yl)-1,3-thiazole;chloride |
InChI |
InChI=1S/C16H13N5S.ClH/c1-3-7-13(8-4-1)15-18-20(14-9-5-2-6-10-14)21(19-15)16-17-11-12-22-16;/h1-12H,(H,18,19);1H |
InChIキー |
HRQGDCKSAUFIOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=NC=CS4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
